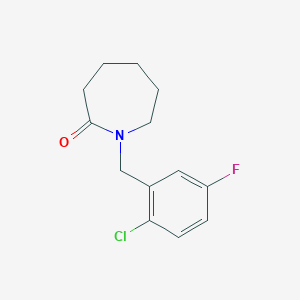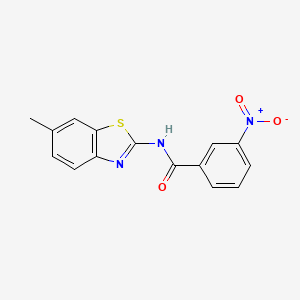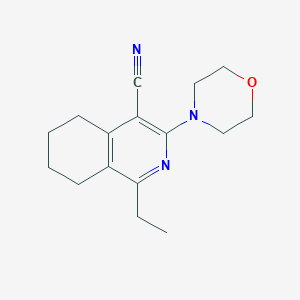![molecular formula C23H30N2O2 B5518361 2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518361.png)
2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirocyclic compounds, particularly those containing the diazaspiro[5.5]undecane skeleton, are of significant interest in organic chemistry due to their presence in various naturally occurring molecules and their broad range of pharmaceutical and biological activities. These compounds are synthesized through various methods, including cascade cyclizations and multi-component reactions (MCRs), to achieve complex molecular architectures with potential therapeutic applications.
Synthesis Analysis
Synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclizations or multi-component reactions (MCRs). For instance, stereoselective synthesis techniques have been developed for diazaspiro[5.5]undecane derivatives via base-promoted double Michael addition reactions, demonstrating the efficiency of synthesizing complex spiro-heterocyclic structures from simpler precursors (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by NMR and X-ray crystallography, revealing preferences for certain conformations, such as the chair conformation for the cyclohexanone unit in spirocycles. These studies help elucidate the three-dimensional arrangement of atoms within the molecule and its implications for reactivity and interaction with biological targets (Islam et al., 2017).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactions, including intramolecular spirocyclization, which allows for the construction of complex spirocyclic architectures from simpler pyridine substrates. These reactions are crucial for diversifying the structural motifs accessible within the spirocyclic chemical space (Parameswarappa & Pigge, 2011).
Applications De Recherche Scientifique
Chemical Synthesis and Evaluation
The chemical compound 2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, due to its structural complexity, plays a significant role in the synthesis of various spirocyclic and diazaspiro compounds. These compounds are crucial in developing new pharmaceuticals and materials. For instance, the synthesis of spirocyclic benzo[f]quinoline derivatives involves the formation of N-alkoxymethyl benzo[f]quinoline derivatives with a substituted 2-azaspiro[5.5]undecane fragment, which showcases the chemical's versatility in forming complex structures through multi-component condensation reactions (Kadutskii & Kozlov, 2006). Additionally, the compound's application extends to the development of CCR8 antagonists, indicating its potential in treating chemokine-mediated diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Catalysis and Reaction Mechanisms
The compound also finds application in catalysis, enabling efficient synthesis routes for related nitrogen-containing spiro heterocycles. For example, diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-diazaspiro[5.5]undecane-1,5,9-triones were synthesized through double Michael addition reactions without the need for a catalyst, highlighting the compound's role in facilitating complex organic reactions (Aggarwal, Vij, & Khurana, 2014).
Drug Development and Therapeutic Applications
While direct applications of the exact chemical structure in drug development and therapeutic areas were not found in the provided articles, similar structures, such as diazaspiro undecane derivatives, have been explored for their pharmacological potential. These investigations include the development of antihypertensive agents and the study of their mechanism of action, demonstrating the broader relevance of such compounds in medical research (Clark et al., 1983).
Photophysical and Spectroscopic Studies
The compound's framework serves as a basis for studying photophysical properties and solvatochromic behavior. These studies are essential for understanding the interactions between molecular structures and light, which can inform the development of materials with specific optical properties. Diazaspiro compounds synthesized from similar structural motifs have shown varying fluorescence quantum yields across different solvents, indicating their potential application in developing photophysical materials (Aggarwal & Khurana, 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-hydroxypropyl)-8-(naphthalen-1-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-15-5-14-25-18-23(12-10-22(25)27)11-4-13-24(17-23)16-20-8-3-7-19-6-1-2-9-21(19)20/h1-3,6-9,26H,4-5,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSPZOLHFLUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCCO)CN(C1)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B5518300.png)
![6-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5518317.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518339.png)
![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)
![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)
![ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate](/img/structure/B5518351.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5518353.png)
![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)
